4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, sulfonyl, and imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core imidazole structure. This is followed by the introduction of the sulfonyl and methoxy groups through various organic reactions. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and imidazole derivatives. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and imidazole groups.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and imidazole groups play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4-methoxy-2-nitroaniline
Uniqueness
Compared to similar compounds, 4-methoxy-N-(2-{1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-imidazol-4-yl}ethyl)-2,5-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and imidazole groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C23H29N3O6S2 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
4-methoxy-N-[2-[1-(4-methoxy-2,5-dimethylphenyl)sulfonylimidazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H29N3O6S2/c1-15-11-22(17(3)9-20(15)31-5)33(27,28)25-8-7-19-13-26(14-24-19)34(29,30)23-12-16(2)21(32-6)10-18(23)4/h9-14,25H,7-8H2,1-6H3 |
InChI Key |
FFJDXYSUENSRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCC2=CN(C=N2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)C)OC |
Origin of Product |
United States |
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